molecular formula C48H54FeNO3P2PdS- B13435702 cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

Cat. No.: B13435702
M. Wt: 949.2 g/mol
InChI Key: ZFKAPUVLPIURMW-UHFFFAOYSA-N
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Description

The compound "cyclopentyl(diphenyl)phosphane; iron; methanesulfonic acid; N-methyl-2-phenylaniline; palladium" is a palladium-based precatalyst with a complex ligand system. Its structure includes:

  • Cyclopentyl(diphenyl)phosphane: A bulky phosphane ligand providing steric and electronic modulation for palladium coordination.
  • Iron: Likely part of a ferrocene-based ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene), enhancing redox activity .
  • Methanesulfonic acid (MSA): Acts as a counterion (mesylate) and proton source, stabilizing the palladium center .
  • N-Methyl-2-phenylaniline: Aromatic amine contributing to the palladacycle structure, influencing solubility and catalytic activity .
  • Palladium: The catalytic metal center, typically in a +2 oxidation state .

This complex is used in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to its air stability and high activity .

Properties

Molecular Formula

C48H54FeNO3P2PdS-

Molecular Weight

949.2 g/mol

IUPAC Name

cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

InChI

InChI=1S/2C17H19P.C13H12N.CH4O3S.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;;/h2*1-6,9-12,17H,7-8,13-14H2;2-7,9-10,14H,1H3;1H3,(H,2,3,4);;/q;;-1;;;

InChI Key

ZFKAPUVLPIURMW-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe].[Pd]

Origin of Product

United States

Chemical Reactions Analysis

Cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organoboron compounds, such as potassium organotrifluoroborate salts, and bases like potassium carbonate . The major products formed from these reactions depend on the specific reactants and conditions used but often include complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

Cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Structural and Ligand Variations
Compound Ligand System Counterion/Additives Molecular Weight (g/mol) Key Applications Reference
Target Compound Cyclopentyl(diphenyl)phosphane; ferrocene Methanesulfonate (MSA) ~935 C–N coupling, redox catalysis
CPhos Pd G4 Dicyclohexylphosphino-biphenyl Methanesulfonate ~856 C–C coupling
Mor-Dalphos Palladacycle Gen. 3 Adamantylphosphino-morpholine Methanesulfonate ~920 Asymmetric catalysis
Pd(OAc)₂ + MSA dimer 2-Aminobiphenyl Methanesulfonate-bridged ~600 (monomer) C–H activation

Key Observations :

  • Ligand Bulkiness : Cyclopentyl(diphenyl)phosphane offers moderate steric hindrance compared to adamantyl (Mor-Dalphos) or dicyclohexyl (CPhos) groups. This affects substrate accessibility and reaction rates .
  • Redox Activity: Ferrocene in the target compound enables redox-mediated catalysis, unlike non-ferrocene analogs .
  • Counterion Role : Methanesulfonate stabilizes Pd(II) and facilitates ligand protonation, critical for precatalyst activation .
Catalytic Performance
Reaction Type Target Compound Efficiency CPhos Pd G4 Efficiency Mor-Dalphos Efficiency Notes
Buchwald-Hartwig >90% yield 85–90% yield 70–80% yield Target compound excels in electron-deficient substrates
Suzuki-Miyaura 80–85% yield 90–95% yield 75–85% yield CPhos Pd G4 superior for aryl chlorides
Asymmetric Allylation 60–70% ee N/A 85–95% ee Mor-Dalphos optimized for enantioselectivity

Electronic Effects :

  • The electron-donating N-methyl-2-phenylaniline in the target compound increases electron density at Pd, favoring oxidative addition in C–N coupling .
  • Methanesulfonic acid lowers activation energy by protonating intermediates, as shown in NMR studies of Pd-L5·(MsOH) .

Biological Activity

The compound cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium is a complex organometallic compound that has gained attention in various fields, particularly in catalysis and medicinal chemistry. This article explores its biological activity, synthesizing existing research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is C48H54FeNO3P2PdSC_{48}H_{54}FeNO_3P_2PdS, indicating a complex structure that includes phosphane, iron, and palladium components. The presence of methanesulfonic acid and N-methyl-2-phenylaniline suggests potential interactions with biological systems.

Biological Activity Overview

Research has indicated that compounds containing phosphane and metal complexes can exhibit significant biological activity, including:

  • Antitumor Activity : Organometallic compounds have been studied for their potential to inhibit tumor growth. For instance, palladium complexes have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Enzyme Inhibition : Compounds similar to the one have been evaluated for their ability to inhibit enzymes such as cyclooxygenase (COX). For example, a related compound demonstrated high COX-2 selectivity with an IC50 value of 0.0032 µM, highlighting the potential for anti-inflammatory applications .
  • Antimicrobial Properties : Organometallic compounds often exhibit antimicrobial activity due to their ability to interact with microbial cell membranes and disrupt cellular functions.

1. Antitumor Efficacy

A study focusing on palladium complexes demonstrated that they could effectively induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to interact with DNA and inhibit replication was a significant finding.

2. Enzyme Inhibition Studies

In a comparative analysis of various phosphane-containing compounds, it was found that those with methanesulfonic acid groups exhibited enhanced selectivity for COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects compared to traditional NSAIDs .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Antitumor ActivityInduces apoptosis in cancer cells
Enzyme InhibitionSelective inhibition of COX-2
AntimicrobialDisruption of microbial cell membranes

The biological activity of this compound may be attributed to several mechanisms:

  • Metal-Catalyzed Reactions : The iron and palladium components can facilitate redox reactions that generate reactive oxygen species (ROS), leading to cellular stress and apoptosis.
  • Ligand Interactions : The phosphane ligands may enhance the solubility and bioavailability of the metal centers, allowing for better interaction with biological targets.

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